6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one
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Overview
Description
6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one is a complex organic compound with a unique structure that combines elements of pyridine, oxazepine, and tolyl groups
Preparation Methods
The synthesis of 6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine and oxazepine rings, followed by the introduction of the hydroxymethyl and tolyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The oxazepine ring can be reduced to form more saturated derivatives.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-(hydroxymethyl)-9-methyl-4-(p-tolyl)-4,5-dihydropyrido[4,3-f][1,4]oxazepin-3(2H)-one include other pyrido[4,3-f][1,4]oxazepine derivatives. These compounds share a similar core structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(hydroxymethyl)-9-methyl-4-(4-methylphenyl)-5H-pyrido[4,3-f][1,4]oxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-5-14(6-4-11)19-8-15-13(9-20)7-18-12(2)17(15)22-10-16(19)21/h3-7,20H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWMXWZYBNQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C(=NC=C3CO)C)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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